

Comparative Cross-Reactivity Profiling of (4-Methyloxazol-2-YL)methanamine Derivatives

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Compound of Interest

Compound Name: (4-Methyloxazol-2-YL)methanamine

Cat. No.: B7904759

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of three hypothetical **(4-Methyloxazol-2-YL)methanamine** derivatives: Compound A, Compound B, and Compound C. The data presented herein is generated for illustrative purposes to demonstrate a typical cross-reactivity assessment, as public domain data for this specific chemical series is not available. The primary therapeutic target for these compounds is assumed to be Kinase X, a key enzyme in a cancer-related signaling pathway. This guide will objectively compare their performance against a panel of off-target kinases and G-protein coupled receptors (GPCRs) and provide the supporting experimental methodologies.

Data Presentation: Quantitative Cross-Reactivity Analysis

The following table summarizes the inhibitory activity (IC₅₀ values) of Compounds A, B, and C against the primary target, Kinase X, and a panel of 10 common off-targets. Lower IC₅₀ values indicate higher potency.

Target	Compound A (IC50, nM)	Compound B (IC50, nM)	Compound C (IC50, nM)
Primary Target			
Kinase X	15	25	8
Off-Target Panel			
Kinase Y	1,200	2,500	>10,000
Kinase Z	850	1,500	5,000
PKA	>10,000	>10,000	>10,000
PKC	5,000	7,800	>10,000
ROCK1	2,300	4,000	8,000
ROCK2	3,100	5,200	9,500
Dopamine D2 Receptor	>10,000	8,000	>10,000
Serotonin 5-HT2A Receptor	7,500	>10,000	>10,000
Adrenergic α1A Receptor	9,000	6,500	>10,000
Histamine H1 Receptor	>10,000	>10,000	>10,000

Analysis:

- Compound C demonstrates the highest potency for the primary target, Kinase X, and a significantly cleaner off-target profile compared to Compounds A and B.
- Compound A shows moderate potency for Kinase X but exhibits notable off-target activity against Kinase Y and Kinase Z.
- Compound B has the lowest potency for the primary target among the three and displays cross-reactivity with several kinases and GPCRs.

Experimental Protocols

Enzyme Inhibition Assay (for Kinases)

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC₅₀) of the test compounds against the target kinases.

Materials:

- Recombinant human kinases (Kinase X, Y, Z, PKA, PKC, ROCK1, ROCK2)
- ATP (Adenosine triphosphate)
- Substrate peptide specific to each kinase
- Test compounds (dissolved in DMSO)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
- White, opaque 96-well plates
- Multichannel pipettes
- Plate reader capable of luminescence detection

Procedure:

- **Compound Preparation:** Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
- **Assay Plate Setup:**
 - Add 5 µL of the diluted test compound or DMSO (as a control) to the wells of a 96-well plate.
 - Add 20 µL of a solution containing the kinase and its specific substrate peptide in assay buffer to each well.

- Pre-incubate the plate at room temperature for 15 minutes.
- Initiation of Reaction: Add 25 μ L of ATP solution (at the K_m concentration for each respective kinase) to each well to start the kinase reaction.
- Incubation: Incubate the plate at 30°C for 60 minutes.
- Detection:
 - Allow the plate to equilibrate to room temperature for 10 minutes.
 - Add 50 μ L of Kinase-Glo® reagent to each well.
 - Incubate at room temperature for another 10 minutes to allow the luminescent signal to stabilize.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Radioligand Binding Assay (for GPCRs)

This protocol describes a competitive binding assay to determine the affinity of the test compounds for GPCRs.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Materials:

- Cell membranes expressing the target GPCR (e.g., Dopamine D2, Serotonin 5-HT2A, Adrenergic α 1A, Histamine H1)
- Radioligand specific for each GPCR (e.g., [3H]-Spiperone for D2)
- Test compounds (dissolved in DMSO)
- Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl_2 , 1 mM MgCl_2 , pH 7.4)
- Wash buffer (ice-cold binding buffer)

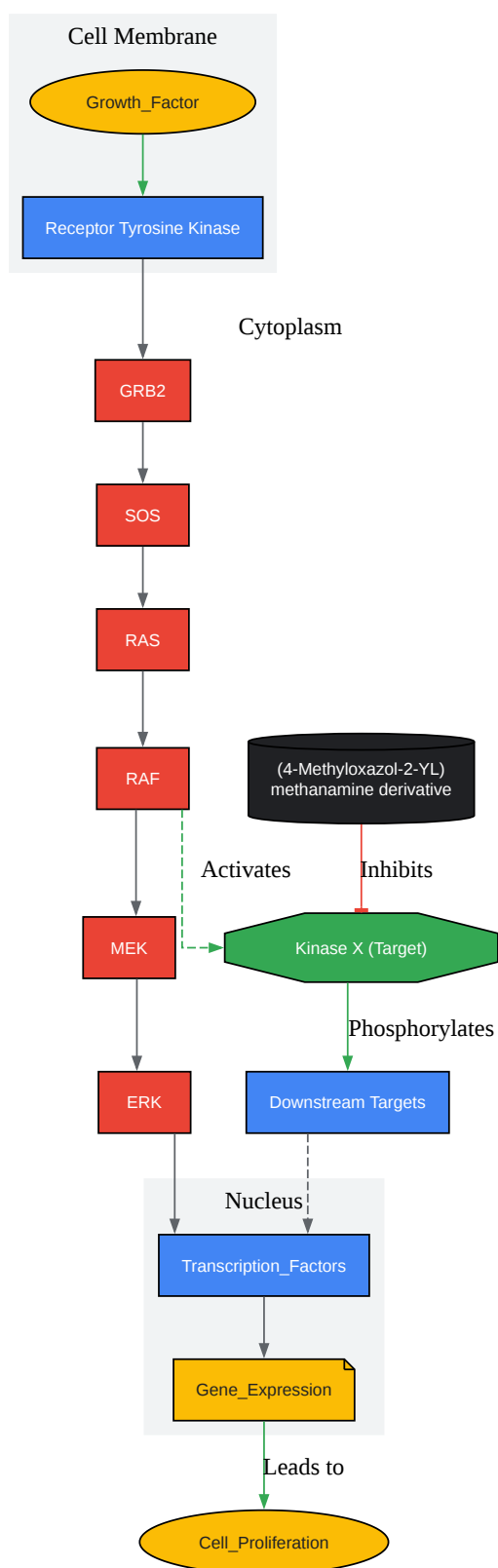
- GF/C filter plates
- Scintillation fluid
- Microplate scintillation counter

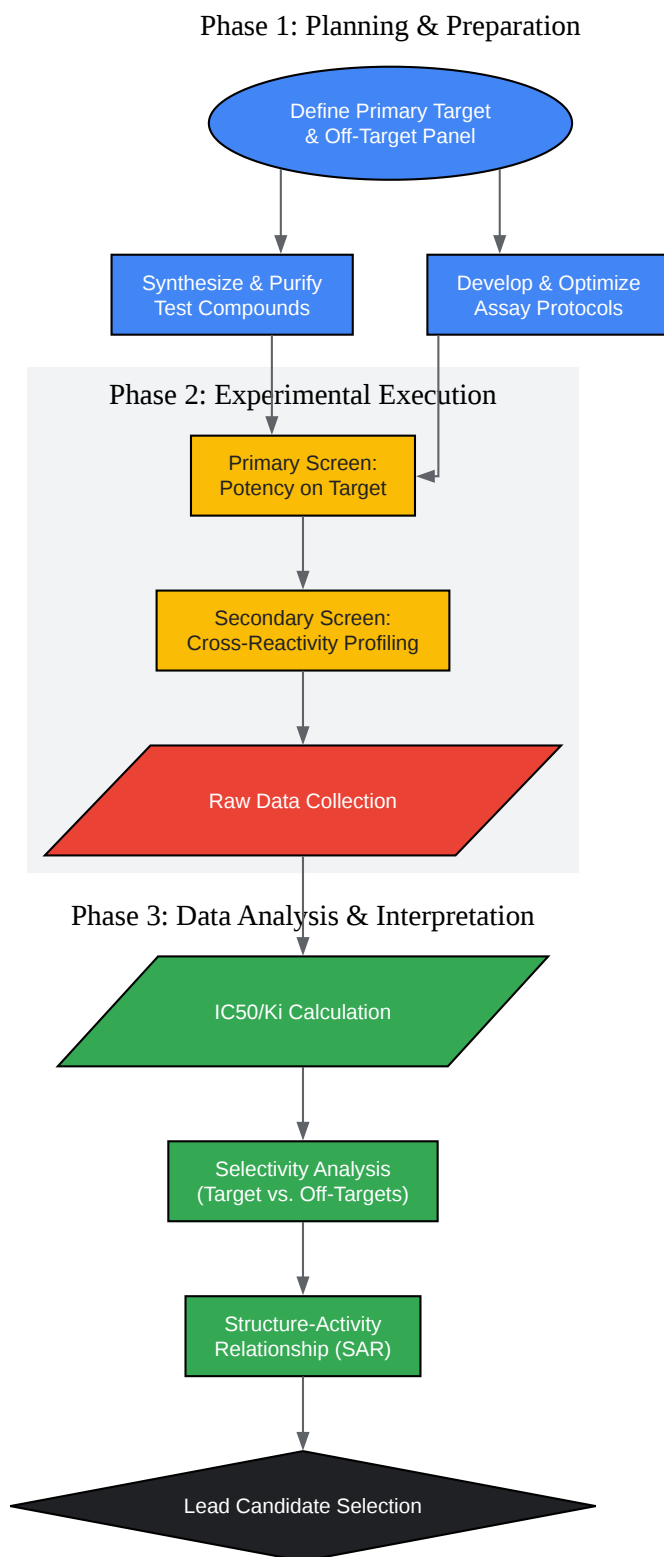
Procedure:

- Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
- Assay Plate Setup:
 - In a 96-well plate, add 25 μ L of diluted test compound or DMSO.
 - Add 25 μ L of the specific radioligand at a concentration close to its K_d .
 - Add 50 μ L of the cell membrane preparation.
 - For determining non-specific binding, a high concentration of a known unlabeled ligand is added to separate wells.
- Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.
- Filtration: Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.
- Scintillation Counting:
 - Dry the filter plate at 50°C for 30 minutes.
 - Add scintillation fluid to each well.
 - Count the radioactivity in a microplate scintillation counter.
- Data Analysis: The IC₅₀ values are determined by non-linear regression analysis of the competition binding curves. The K_i (inhibitory constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathway





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